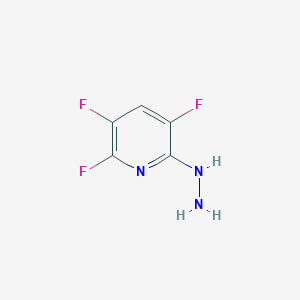

(3,5,6-Trifluoro-2-pyridyl)hydrazine

概述

描述

(3,5,6-Trifluoro-2-pyridyl)hydrazine is a fluorinated pyridine derivative with the molecular formula C5H4F3N3. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms in the pyridine ring enhances its reactivity and stability, making it a useful building block in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3,5,6-Trifluoro-2-pyridyl)hydrazine typically involves the reaction of 3,5,6-trifluoropyridine with hydrazine. One common method includes the following steps:

Starting Material: 3,5,6-Trifluoropyridine.

Reagent: Hydrazine hydrate.

Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) can enhance the efficiency of the synthesis.

化学反应分析

Types of Reactions

(3,5,6-Trifluoro-2-pyridyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridyl derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives with different substitution patterns.

Substitution: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or thiourea under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl oxides, while substitution reactions can produce a variety of functionalized pyridines.

科学研究应用

Scientific Research Applications

(3,5,6-Trifluoro-2-pyridyl)hydrazine has applications in different scientific fields. It is also a valuable tool for researchers and industry professionals because of its unique structure and reactivity.

Organic Synthesis

this compound is an intermediate in organic synthesis. The presence of a hydrazine group allows for nucleophilic substitution reactions, making it suitable for forming new compounds through reactions with electrophiles. The trifluoromethyl groups can also participate in electrophilic aromatic substitution reactions under certain conditions.

Biological Activity

this compound’s structure enhances its lipophilicity and may significantly influence its biological activity by modifying electronic properties and steric hindrance. Due to its potential applications in drug development and as a chemical probe in biological studies, the compound has garnered interest in medicinal chemistry.

Potential Applications

- Antimicrobial studies Derivatives of hydrazine compounds exhibit antimicrobial properties and have shown effectiveness against various bacterial strains.

- Anticancer properties Compounds with similar structures have demonstrated antiproliferative effects against cancer cell lines, suggesting potential applications in cancer therapy. Studies have shown that similar compounds can inhibit specific enzymes or pathways involved in disease processes, suggesting that this compound may also possess biological activities worth exploring further.

- Enzyme Inhibition The hydrazine group can inhibit specific enzymes, which could be leveraged for therapeutic purposes.

- Agrochemical Development Derivatives of trifluoromethylpyridine are being explored as potential pesticides and herbicides for crop protection against pests because of their potent biological activity.

Spectroscopic Analysis

作用机制

The mechanism of action of (3,5,6-Trifluoro-2-pyridyl)hydrazine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, potentially leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 2,3,5-Trifluoro-6-hydrazinopyridine

- 3,5-Difluoro-2,4,6-triazidopyridine

- Pentachloropyridine

Uniqueness

(3,5,6-Trifluoro-2-pyridyl)hydrazine is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which imparts distinct reactivity and stability compared to other fluorinated pyridines. This unique structure makes it particularly valuable in applications requiring high chemical stability and reactivity.

生物活性

(3,5,6-Trifluoro-2-pyridyl)hydrazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potentials.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with trifluoromethyl-substituted pyridine compounds. The process can yield various isomers, with a predominance of the desired product due to specific reaction conditions that favor certain pathways .

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activities. For instance, fluorinated hydrazones have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that this compound derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 10 µg/mL |

| E. coli | 15 µg/mL | |

| Pseudomonas aeruginosa | 20 µg/mL |

Anti-inflammatory and Anticancer Activities

In addition to antimicrobial effects, this compound has shown promise in anti-inflammatory and anticancer applications. Certain derivatives have been reported to inhibit inflammatory pathways and exhibit cytotoxic effects on cancer cell lines .

Table 2: Biological Activities of Trifluoromethyl Hydrazones

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various hydrazone derivatives against clinical isolates. The results indicated that compounds with trifluoromethyl substitutions exhibited lower MIC values compared to their non-fluorinated counterparts .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that specific derivatives of this compound induced apoptosis in breast cancer cell lines. The mechanism involved the activation of caspase pathways and modulation of apoptosis-related proteins .

- Anti-inflammatory Mechanism : Research has shown that certain hydrazone derivatives can inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .

常见问题

Basic Questions

Q. What are the recommended methods for synthesizing (3,5,6-Trifluoro-2-pyridyl)hydrazine and verifying its purity?

Synthesis typically involves reacting trifluoropyridine derivatives with hydrazine hydrate under controlled conditions. For example, hydrazones are formed by refluxing hydrazine with aldehydes in ethanol (95%) for 1 hour, followed by purification via recrystallization . Purity can be confirmed using UV-Vis spectrophotometry (e.g., molar absorptivity measurements at 526–546 nm) and cross-validation with ion chromatography (IC), achieving relative standard deviations (RSD) ≤1% and correlation coefficients >0.995 .

Q. How can hydrazine concentrations be accurately determined in experimental samples?

Two validated methods include:

- Spectrophotometry : React hydrazine with potassium permanganate in acidic media and measure absorbance at 526 nm. Linear range: 15–125 µg/ml, with a detection limit of ~9.98×10⁻⁸ mol/dm³ .

- Kinetic Methods : Use the Victoria Blue 4-R + KBrO₃ + HCl system, which achieves rapid kinetic equilibrium (relative error: 0.5–2.4%, RSD: 1.81–8.00%) . Results should be cross-checked against IC for validation .

Advanced Research Questions

Q. What mechanistic insights exist for hydrazine-catalyzed reactions involving fluorinated pyridyl groups?

Computational studies (e.g., DFT at M05-2X/6-31G(d)) reveal that fluorinated hydrazines lower activation barriers in catalytic cycles. For example, in carbonyl–olefin metathesis, [2.2.2]-bicyclic hydrazine derivatives reduce cycloreversion barriers by 15–20 kcal/mol compared to [2.2.1] analogs, enhancing reactivity. Steric effects from trifluoromethyl groups also stabilize transition states via electron-withdrawing interactions .

Q. How does this compound perform in hydrogen production via catalytic decomposition?

Hydrazine derivatives decompose exothermically (peak temps: 223–272°C) to release H₂, with selectivity influenced by catalyst design. For instance, MgCo₂(C₂O₄)₃(N₂H₄)₅ yields MgCo₂O₄ with 63% weight loss, while NiCo₂O₄ systems show autocatalytic decomposition due to oxalate-hydrazine synergy. Selectivity for H₂ over NH₃ is optimized using Pt-based catalysts under inert atmospheres .

Q. What computational strategies optimize hydrazine-mediated reductions in complex systems like graphene oxide (GO)?

Hydrazine preferentially reduces epoxide groups on GO via nucleophilic attack, with interior epoxides reacting 30% faster than edge-bound ones. Thermal dehydroxylation complements this by targeting edge hydroxyl groups. Hybrid approaches (hydrazine + heat) achieve 85–90% deoxygenation, critical for tuning GO conductivity .

Q. What challenges arise in macrocycle synthesis using hydrazine derivatives, and how are they mitigated?

Competing side reactions (e.g., amidrazone vs. macrocycle formation) occur due to solvent polarity and hydrazine stoichiometry. Optimizing conditions (e.g., 3.1–4.3 equiv hydrazine hydrate in MeOH at reflux) improves macrocycle purity to 89–91%, though yields remain low (~31%). Aprotic solvents like DME reduce selectivity and should be avoided .

Q. Methodological Tables

| Analytical Method | Linear Range | Detection Limit | RSD | Reference |

|---|---|---|---|---|

| Spectrophotometry (KMnO₄) | 15–125 µg/ml | 9.98×10⁻⁸ mol/dm³ | ≤1% | |

| Kinetic (Victoria Blue) | 9.36×10⁻⁷–4.37×10⁻⁵ M | 1.2×10⁻⁸ mol/dm³ | 1.81–8% | |

| Ion Chromatography (IC) | 5–200 µg/ml | 0.5 µg/ml | 0.8–1.5% |

| Synthetic Condition | Yield/Purity | Key Parameter | Reference |

|---|---|---|---|

| Hydrazine + Aldehyde Reflux | 85–90% purity | 1h reflux in 95% EtOH | |

| Macrocycle Optimization | 31% yield, 89% purity | 3.1–4.3 equiv N₂H₄·H₂O |

属性

IUPAC Name |

(3,5,6-trifluoropyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3/c6-2-1-3(7)5(11-9)10-4(2)8/h1H,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATANSMRLEKOJCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)F)NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615813 | |

| Record name | 2,3,5-Trifluoro-6-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851179-05-0 | |

| Record name | 2,3,5-Trifluoro-6-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。